molecular formula C18H18N2O B7458016 (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

Katalognummer B7458016
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: BIEWOBJCTGBAND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as MPDPH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPDPH belongs to the class of pyridinylpyridazinones, which have been identified as inhibitors of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition has been explored as a strategy for the treatment of cancer and other diseases.

Wirkmechanismus

(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone inhibits the activity of PARP by binding to its catalytic domain. PARP is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and cell death. PARP inhibition has been shown to enhance the efficacy of chemotherapy and radiotherapy by preventing the repair of DNA damage caused by these treatments. PARP inhibition has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have anti-cancer and neuroprotective effects in animal models. In cancer cells, (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone inhibits the growth of cancer cells and enhances the sensitivity of cancer cells to chemotherapy and radiotherapy. In animal models of neurodegenerative diseases, (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to protect neurons from oxidative stress and to improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized, and its mechanism of action is well understood. (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have anti-cancer and neuroprotective effects in animal models, making it a promising therapeutic agent. However, (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone also has limitations for lab experiments. Its efficacy and safety in humans have not been fully established, and its potential side effects are not well understood.

Zukünftige Richtungen

There are several future directions for research on (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is to further explore its potential as a therapeutic agent in cancer and neurodegenerative diseases. Clinical trials are needed to establish its efficacy and safety in humans. Another direction is to investigate its potential as a tool for studying the role of PARP in DNA repair and other cellular processes. (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone and other PARP inhibitors can be used to study the effects of PARP inhibition on cellular processes and to identify new targets for drug development.

Synthesemethoden

The synthesis of (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been described in several research articles. One method involves the reaction of 2-aminonicotinic acid with 4-phenyl-1,2,3,6-tetrahydropyridine-3-carbaldehyde in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with methyl iodide to yield (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. Another method involves the reaction of 2-cyano-3-(6-methylpyridin-3-yl)acrylic acid with 4-phenyl-3,6-dihydro-2H-pyridine-1-carbaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reduced with sodium borohydride to yield (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone.

Wissenschaftliche Forschungsanwendungen

(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential as a therapeutic agent in various diseases. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy. (6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been studied for its potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. PARP inhibition has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.

Eigenschaften

IUPAC Name

(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-14-7-8-17(13-19-14)18(21)20-11-9-16(10-12-20)15-5-3-2-4-6-15/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEWOBJCTGBAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methylpyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.